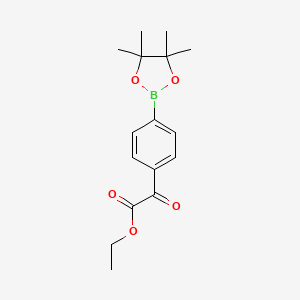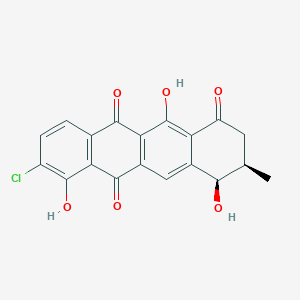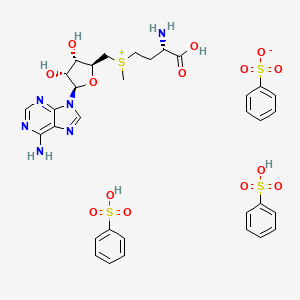
3-Iodo-5-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11I It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an iodine atom at the 3-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,1’-biphenyl. This can be done using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the 3-position.
Another method involves the Suzuki-Miyaura cross-coupling reaction. In this approach, 3-iodo-1,1’-biphenyl is coupled with a methylboronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like dioxane .
Industrial Production Methods
Industrial production of 3-Iodo-5-methyl-1,1’-biphenyl typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for large-scale chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The iodine atom in the compound makes it susceptible to electrophilic substitution reactions. For example, it can undergo halogen exchange reactions where the iodine atom is replaced by another halogen.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Reduction: The iodine atom can be reduced to form 5-methyl-1,1’-biphenyl.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dioxane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Substitution: Halogenated derivatives of 3-Iodo-5-methyl-1,1’-biphenyl.
Cross-Coupling Reactions: Biphenyl derivatives with various substituents.
Reduction: 5-Methyl-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
3-Iodo-5-methyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-methyl-1,1’-biphenyl in various applications depends on its chemical reactivity. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors involved in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1,1’-biphenyl: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1,1’-biphenyl: Similar structure but lacks the iodine atom at the 3-position.
3-Bromo-5-methyl-1,1’-biphenyl: Similar structure with bromine instead of iodine.
Uniqueness
3-Iodo-5-methyl-1,1’-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which influence its chemical reactivity and physical properties. The iodine atom makes it a good candidate for cross-coupling reactions, while the methyl group can affect its steric and electronic properties, making it distinct from other biphenyl derivatives .
Propiedades
Fórmula molecular |
C13H11I |
|---|---|
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
1-iodo-3-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
DVHUYGWASNFARG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)I)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






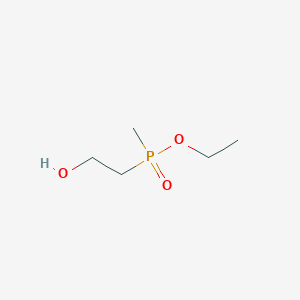
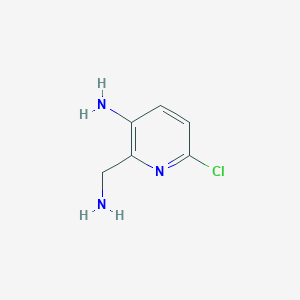


![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)

